Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound that contains a pyrazole ring substituted with iodine and nitro groups
Preparation Methods
The synthesis of Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. Subsequent nitration and iodination steps introduce the nitro and iodine substituents, respectively. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .
Chemical Reactions Analysis
Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide
Scientific Research Applications
Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:
Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate: Similar structure but different substitution pattern.
3,5-Dinitro-1H-pyrazole: Lacks the ethyl acetate group but has two nitro groups.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A more complex structure with additional nitrogen atoms. These compounds share similar reactivity patterns but differ in their specific applications and biological activities .
Biological Activity
Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
The presence of the iodine atom and nitro group in its structure contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The iodine atom enhances the compound's lipophilicity, potentially increasing its cell membrane permeability. The nitro group may facilitate redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cell signaling pathways associated with apoptosis and inflammation .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | < 125 µg/mL |
Staphylococcus aureus | 75 µg/mL |
Pseudomonas aeruginosa | 150 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory effects in various models. For instance, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 significantly. In a study using carrageenan-induced edema in rats, it exhibited an inhibition rate comparable to standard anti-inflammatory drugs .
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines through ROS generation and modulation of apoptotic pathways. Its efficacy was assessed in vitro against various cancer cell lines, revealing IC50 values indicating significant cytotoxicity .
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy : In a study evaluating novel pyrazole derivatives, this compound showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .
- In Vivo Anti-inflammatory Effects : In an experimental model of arthritis, the compound significantly reduced paw swelling and inflammatory markers when administered at specific dosages, demonstrating its therapeutic potential in inflammatory diseases .
- Cancer Cell Line Studies : The compound was tested on breast cancer cell lines, where it exhibited dose-dependent inhibition of cell proliferation, suggesting its potential as an adjunct therapy in cancer treatment .
Properties
Molecular Formula |
C7H8IN3O4 |
---|---|
Molecular Weight |
325.06 g/mol |
IUPAC Name |
ethyl 2-(3-iodo-5-nitropyrazol-1-yl)acetate |
InChI |
InChI=1S/C7H8IN3O4/c1-2-15-7(12)4-10-6(11(13)14)3-5(8)9-10/h3H,2,4H2,1H3 |
InChI Key |
KKRZHCTYZGIRBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)I)[N+](=O)[O-] |
Origin of Product |
United States |
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